3,3'-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol

Description

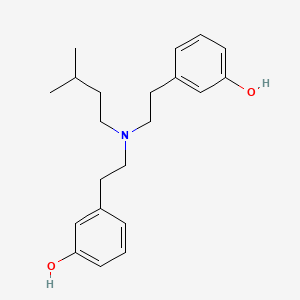

3,3'-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol is a symmetric organic compound featuring two phenol groups linked via a bis(ethane-2,1-diyl) chain, with a central isopentyl-substituted azanediyl (NH) group. The isopentyl (3-methylbutyl) substituent introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl or aryl analogs.

Properties

Molecular Formula |

C21H29NO2 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

3-[2-[2-(3-hydroxyphenyl)ethyl-(3-methylbutyl)amino]ethyl]phenol |

InChI |

InChI=1S/C21H29NO2/c1-17(2)9-12-22(13-10-18-5-3-7-20(23)15-18)14-11-19-6-4-8-21(24)16-19/h3-8,15-17,23-24H,9-14H2,1-2H3 |

InChI Key |

XQNYRKPKGAELJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN(CCC1=CC(=CC=C1)O)CCC2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol typically involves a multi-step process. One common method includes the reaction of 3,3’-dihydroxybenzyl alcohol with isopentylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4).

Substitution: Halogenation reactions can occur at the aromatic rings using halogenating agents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Bromine (Br2) in acetic acid.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as an antioxidant due to its phenolic structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials such as resins and coatings.

Mechanism of Action

The mechanism of action of 3,3’-((Isopentylazanediyl)bis(ethane-2,1-diyl))diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, thereby neutralizing free radicals and exhibiting antioxidant properties. Additionally, the compound can interact with enzymes and receptors, modulating biological pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of bis(ethane-diyl)-linked diphenols with azanediyl bridges. Key structural analogs and their comparative properties are outlined below:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Influence on Applications Ether-linked compounds (e.g., An-Hq2) show biological activity but may lack the stability of non-oxygenated analogs due to hydrolytic sensitivity . Phosphonate and disulfanediyl groups in PCASS enable flame-retardant properties, highlighting how sulfur/phosphorus incorporation diversifies utility compared to purely hydrocarbon-linked diphenols .

Spectroscopic and Structural Differences NMR shifts: The isopentyl chain’s methyl branches likely cause distinct $^1$H and $^13$C NMR resonances compared to aryl-substituted analogs. For example, p-tolyl derivatives show upfield shifts in $^13$C NMR (166.6 ppm for triazole carbons vs. 182.2 ppm in precursors) due to cyclization . Coordination chemistry: Ethane-diyl spacers in An-Hq2 and related compounds facilitate metal binding via phenolic -OH groups, whereas bulkier isopentyl groups might sterically hinder such interactions .

Synthetic Pathways

- The isopentyl analog may require tailored alkylation steps, differing from the reductive amination or nucleophilic substitution used for aryl derivatives (e.g., PD-1/PD-L1 inhibitors) .

- Thiosemicarbazide intermediates in p-tolyl systems demonstrate cyclization pathways absent in isopentyl derivatives, underscoring substituent-dependent reactivity .

Research Findings and Implications

- Biological Activity : While An-Hq2 and its analogs show promise in oncology, the isopentyl compound’s bioactivity remains underexplored. Its lipophilicity warrants studies on cytotoxicity and ROS modulation .

- Material Science : The isopentyl group’s steric effects could stabilize self-assembled structures or modify polymer compatibility, contrasting with sulfonate or phosphonate-containing analogs used in flame retardancy .

- Analytical Challenges : Differentiation via mass spectrometry and NMR requires attention to substituent-specific fragmentation patterns and chemical shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.